N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 116876-80-3
VCID: VC21330847
InChI: InChI=1S/C19H23NO5/c1-22-16-11-15(12-17(23-2)19(16)24-3)25-13-18(21)20-10-9-14-7-5-4-6-8-14/h4-8,11-12H,9-10,13H2,1-3H3,(H,20,21)
SMILES: COC1=CC(=CC(=C1OC)OC)OCC(=O)NCCC2=CC=CC=C2
Molecular Formula: C19H23NO5
Molecular Weight: 345.4 g/mol

N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide

CAS No.: 116876-80-3

Cat. No.: VC21330847

Molecular Formula: C19H23NO5

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide - 116876-80-3

Specification

CAS No. 116876-80-3
Molecular Formula C19H23NO5
Molecular Weight 345.4 g/mol
IUPAC Name N-(2-phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide
Standard InChI InChI=1S/C19H23NO5/c1-22-16-11-15(12-17(23-2)19(16)24-3)25-13-18(21)20-10-9-14-7-5-4-6-8-14/h4-8,11-12H,9-10,13H2,1-3H3,(H,20,21)
Standard InChI Key HJMHFWWJFHHQHX-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)OCC(=O)NCCC2=CC=CC=C2
Canonical SMILES COC1=CC(=CC(=C1OC)OC)OCC(=O)NCCC2=CC=CC=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator